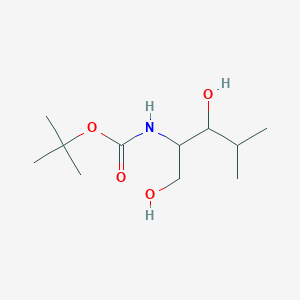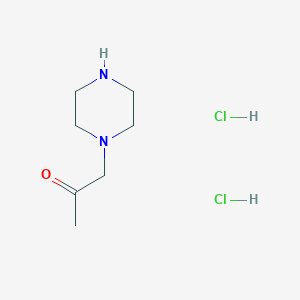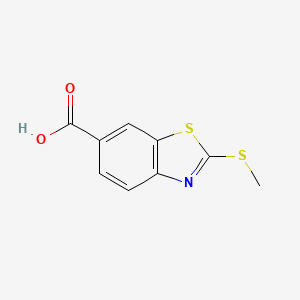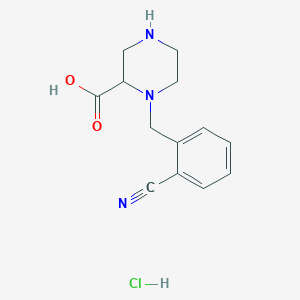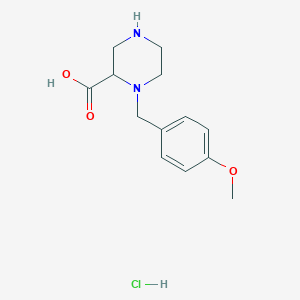
1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride
Overview
Description
1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride, has been a topic of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride is C13H19ClN2O3 . The InChI code is 1S/C12H18N2O.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride include a molecular weight of 286.75456 . The melting point of a related compound, 1-(4-Methoxybenzyl)piperazine, is 99-101°C .Scientific Research Applications
Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds, which include amide derivatives of 2-hydroxyethyl piperazine, demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).
Cardiotropic Activity : Mokrov et al. (2019) explored the synthesis of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, investigating the relationship between the structure of the triazaalkane linker and cardiotropic activity. The study found significant antiarrhythmic activity in specific compounds, indicating potential applications in cardiovascular research (Mokrov et al., 2019).
HIV-1 Reverse Transcriptase Inhibition : Research by Romero et al. (1994) on the inhibition of HIV-1 reverse transcriptase identified a series of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride with significant potency. This study highlights the potential application of such compounds in HIV-1 treatment research (Romero et al., 1994).
Antibacterial Activity : A study by Mhaske et al. (2014) synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which exhibited moderate to good antimicrobial activity. This suggests potential applications of such compounds in developing antibacterial agents (Mhaske et al., 2014).
Antihypertensive Drug Intermediate : Research by Ramesh, Reddy, and Reddy (2006) discussed an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the preparation of the antihypertensive drug Doxazosin (Ramesh, Reddy & Reddy, 2006).
Cytotoxic/Anticancer Activity : A study by Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds in this study showed high potency, indicating potential in cancer research (Gul et al., 2019).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-11-4-2-10(3-5-11)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNWXLETUFNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



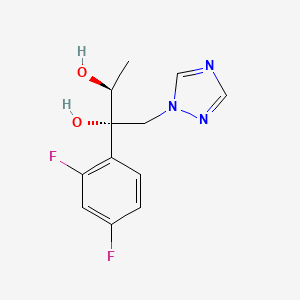
![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
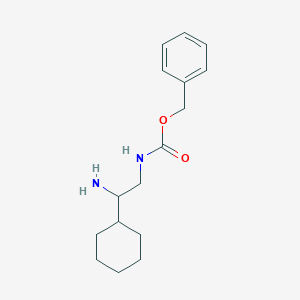
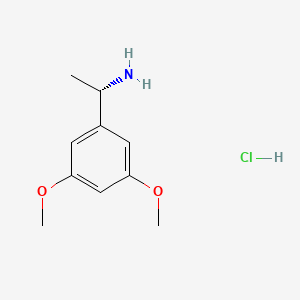
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
